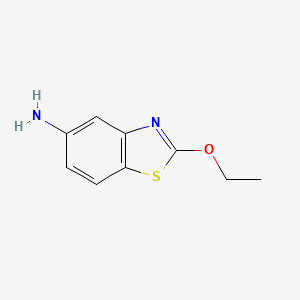

2-Ethoxy-1,3-benzothiazol-5-amine

Description

Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Contemporary Chemical Research

The benzothiazole moiety, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a structural motif of immense interest in contemporary chemical research. nih.govmdpi.com This bicyclic heterocyclic system is not only a component of various natural products found in marine and terrestrial organisms but also serves as a versatile building block in the synthesis of a vast array of compounds with significant pharmacological and industrial applications. mdpi.com

The chemical versatility of the benzothiazole core allows for functionalization at multiple positions, leading to a wide range of derivatives. nih.gov In particular, substitutions at the 2-position have been extensively explored, yielding compounds with a remarkable diversity of biological effects. mdpi.com The benzothiazole nucleus is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. core.ac.uknih.gov For instance, the drug Riluzole, which features a 2-aminobenzothiazole (B30445) core, is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net Furthermore, derivatives of 2-(4-aminophenyl)benzothiazole have shown potent and selective antitumor activity. nih.gov The inherent fluorescence of many benzothiazole derivatives also makes them valuable as imaging agents and in materials science. mdpi.com

The development of synthetic methodologies, including green chemistry approaches, to create these valuable compounds continues to be an active area of research. mdpi.comorganic-chemistry.org Modern synthetic strategies focus on one-pot syntheses and multi-component reactions to improve efficiency and reduce environmental impact. nih.gov

Structural Contextualization of 2-Ethoxy-1,3-benzothiazol-5-amine within the Benzothiazole Class

This compound is a distinct molecule within the broader class of benzothiazoles. Its structure is characterized by the core benzothiazole ring system with two specific substituents: an ethoxy group (-OCH2CH3) at the 2-position and an amine group (-NH2) at the 5-position of the benzene ring.

For context, the related compound 6-ethoxy-2-aminobenzothiazole is known to exhibit strong local anesthetic properties. researchgate.net This suggests that the presence and position of the ethoxy group can have a significant impact on the biological activity of the benzothiazole scaffold.

Table 1: Structural and Physicochemical Properties of Benzothiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Benzothiazole | C₇H₅NS | 135.19 | Unsubstituted parent scaffold. |

| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | Amino group at the 2-position. |

| 6-Ethoxy-1,3-benzothiazol-2-amine | C₉H₁₀N₂OS | 194.25 | Ethoxy group at the 6-position and an amino group at the 2-position. mdpi.com |

| This compound | C₉H₁₀N₂OS | 194.25 | Ethoxy group at the 2-position and an amino group at the 5-position. |

Overview of Research Directions and Open Questions Related to this compound

Despite the extensive research into the benzothiazole class of compounds, this compound remains a relatively unexplored molecule. A comprehensive search of scientific literature does not yield significant specific research dedicated to its synthesis, characterization, or biological evaluation. This lack of information presents a number of open questions and opportunities for future investigation.

Key Research Directions:

Synthesis: Developing an efficient and selective synthesis for this compound is a primary research goal. Synthetic routes could potentially be adapted from general methods for benzothiazole synthesis, such as the condensation of a suitably substituted 2-aminothiophenol (B119425) derivative. mdpi.com The challenge will lie in the selective introduction of the ethoxy group at the 2-position and the amine at the 5-position.

Structural and Physicochemical Characterization: Once synthesized, a thorough characterization of its structural and physicochemical properties would be essential. This would include techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its three-dimensional arrangement.

Biological Screening: Given the broad biological activities of other benzothiazole derivatives, a comprehensive screening of this compound for various pharmacological activities is warranted. Drawing parallels from the anesthetic properties of its isomer, 6-ethoxy-2-aminobenzothiazole, investigation into its potential effects on the central nervous system could be a starting point. researchgate.net Its potential as an antimicrobial or anticancer agent should also be explored.

Materials Science Applications: The potential fluorescent properties of this compound could be investigated for applications in materials science, such as in the development of new dyes, sensors, or organic light-emitting diodes (OLEDs).

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

2-ethoxy-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |

InChI Key |

KQFKSWPSLYBPGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(S1)C=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 2 Ethoxy 1,3 Benzothiazol 5 Amine

Retrosynthetic Analysis and Key Disconnections of the 2-Ethoxy-1,3-benzothiazol-5-amine Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections are identified at the most synthetically feasible bond formations.

The key disconnections for the this compound skeleton are:

C-N Bond Disconnection: The bond between the benzothiazole (B30560) ring and the amino group at position 5 is a logical point for disconnection. This suggests that the amino group can be introduced in a late-stage synthesis, likely from a nitro group precursor. This is a common and reliable transformation in aromatic chemistry.

C-O Bond Disconnection: The ether linkage of the ethoxy group at position 2 represents another strategic disconnection. This points to a precursor such as a 2-halobenzothiazole or a 2-mercaptobenzothiazole (B37678), which can undergo nucleophilic substitution with ethoxide.

Thiazole (B1198619) Ring Disconnection: The bonds forming the thiazole portion of the benzothiazole core can be disconnected. This leads back to a substituted o-aminothiophenol and a one-carbon electrophile or an equivalent synthon. This is a fundamental and widely used strategy for constructing the benzothiazole ring system. researchgate.net

These disconnections suggest a convergent synthetic strategy where the substituted benzene (B151609) ring and the thiazole components are assembled and functionalized in a stepwise manner.

Forward Synthesis Approaches to the this compound Core

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised. These approaches focus on the sequential construction of the benzothiazole core and the introduction of the required functional groups.

Strategies for Benzothiazole Ring Formation

The formation of the benzothiazole ring is a cornerstone of the synthesis. Several methods are available, with the choice often depending on the availability of starting materials and desired substitution patterns.

Condensation of o-Aminothiophenols: This is a classical and versatile method involving the reaction of an o-aminothiophenol with a variety of one-carbon electrophiles such as carboxylic acids, aldehydes, or acyl chlorides. ekb.egnih.gov The reaction typically proceeds through the formation of a thioamide intermediate followed by cyclization.

Jacobson's Synthesis: This method involves the cyclization of thiobenzanilides, which can be prepared from the corresponding anilines. While effective, it may require harsher conditions than the condensation of o-aminothiophenols. ijper.org

Modern Catalytic Methods: Recent advancements have introduced transition-metal-catalyzed reactions for the synthesis of benzothiazoles. nih.gov These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance. For instance, copper or palladium catalysts can be used for the intramolecular C-S bond formation. nih.gov

Regioselective Introduction of the Ethoxy Moiety at Position 2

The introduction of the ethoxy group at the C-2 position is a critical step that requires high regioselectivity. A common and effective strategy involves the use of a 2-halobenzothiazole intermediate.

A key precursor for this transformation is 2-chlorobenzothiazole (B146242). sigmaaldrich.com This intermediate can be synthesized from 2-mercaptobenzothiazole by treatment with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). researchgate.netgoogle.comgoogle.com The resulting 2-chlorobenzothiazole is highly susceptible to nucleophilic substitution. The reaction with sodium ethoxide in ethanol (B145695) readily displaces the chloride to form the desired 2-ethoxybenzothiazole derivative.

Selective Introduction of the Amino Group at Position 5

The introduction of the amino group at the C-5 position is typically achieved through the reduction of a corresponding nitro group. This is a well-established and highly selective transformation.

The synthesis would, therefore, involve a 5-nitrobenzothiazole (B1296503) intermediate. The nitro group acts as a directing group and can be carried through several synthetic steps before its final reduction. Common reducing agents for the conversion of an aromatic nitro group to an amine include:

Tin(II) chloride (SnCl₂) in hydrochloric acid

Iron (Fe) powder in acetic acid or hydrochloric acid

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂)

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

Comparative Analysis of Conventional and Modern Synthetic Pathways

The synthesis of substituted benzothiazoles has evolved from classical multi-step procedures to more efficient modern approaches.

| Feature | Conventional Pathways | Modern Pathways |

| Reagents | Often require stoichiometric amounts of harsh reagents. | Utilize catalytic amounts of transition metals or organocatalysts. |

| Solvents | Frequently employ chlorinated or other hazardous solvents. | Increasingly use "green" solvents like water, ethanol, or even solvent-free conditions. nih.govnih.gov |

| Efficiency | Can involve multiple steps with purification at each stage, leading to lower overall yields. | One-pot or tandem reactions that combine several steps, improving atom economy and reducing waste. nih.gov |

| Conditions | Often require high temperatures and prolonged reaction times. | Can proceed under milder conditions, sometimes at room temperature. nih.gov |

For the synthesis of this compound, a modern approach might involve a one-pot reaction where the benzothiazole ring is formed and functionalized in a single sequence, minimizing isolation and purification of intermediates.

Synthesis of Advanced Precursors and Intermediates Relevant to this compound Production

The efficient synthesis of the target molecule relies on the availability of key precursors and intermediates.

Synthesis of 2-Mercapto-5-nitrobenzothiazole: A plausible starting point is the reaction of 4-chloro-3-nitroaniline (B51477) with sodium thiosulfate, followed by cyclization to form the 5-nitro-2-mercaptobenzothiazole.

Synthesis of 2-Chloro-5-nitrobenzothiazole: The 2-mercapto-5-nitrobenzothiazole can be converted to the corresponding 2-chloro derivative using sulfuryl chloride. google.com This intermediate is crucial for the subsequent introduction of the ethoxy group.

Synthesis of 4-Ethoxy-2-nitroaniline: An alternative route could start with the synthesis of this precursor, which can then be subjected to reactions to form the thiazole ring.

Below is a table of key intermediates and their synthetic relevance:

| Intermediate | Structure | Synthetic Utility |

| 2-Mercapto-5-nitrobenzothiazole | C₇H₄N₂O₂S₂ | Precursor to 2-chloro-5-nitrobenzothiazole. |

| 2-Chloro-5-nitrobenzothiazole | C₇H₃ClN₂O₂S | Key intermediate for the introduction of the ethoxy group via nucleophilic substitution. |

| 2-Ethoxy-5-nitrobenzothiazole | C₉H₈N₂O₃S | The direct precursor to the final product, requiring only the reduction of the nitro group. |

The strategic design and synthesis of these advanced precursors are paramount to achieving an efficient and high-yielding production of this compound.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be significantly improved by incorporating these principles, especially in the crucial reduction of the 5-nitro intermediate.

The reduction of a 5-nitrobenzothiazole intermediate to the corresponding 5-amine is a key transformation that can be achieved using various catalytic methods. These methods are generally preferred over stoichiometric reductants due to higher efficiency, selectivity, and reduced waste generation.

Heterogeneous Catalysis:

A prominent green approach is the catalytic hydrogenation using heterogeneous catalysts. Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction typically proceeds by the adsorption of the nitro compound and a hydrogen source onto the catalyst surface. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate.

The mechanism of catalytic hydrogenation of nitroarenes is believed to proceed through a series of intermediates, including nitroso and hydroxylamino species, before the final amine is formed. The choice of catalyst and reaction conditions can influence the rate and selectivity of the reduction. For instance, palladium-based catalysts are highly effective for the reduction of aromatic nitro groups. google.com

Homogeneous Catalysis:

While less common for this specific transformation, homogeneous catalysts, such as water-soluble transition metal complexes, can also be employed. These catalysts offer the advantage of milder reaction conditions and potentially higher selectivity.

Table 1: Comparison of Catalytic Systems for the Reduction of Aromatic Nitro Compounds

| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pd/C | H₂ | Ethanol | Room Temp | 2-4 h | >95 | google.com |

| Raney Nickel | Hydrazine Hydrate | Ethanol | Reflux | 1-3 h | High | rsc.org |

| Fe/NH₄Cl | - | Water/Ethanol | 80 | 1-2 h | >90 | acs.org |

| V₂O₅/TiO₂ | Hydrazine Hydrate | Ethanol | Room Temp | 15-60 min | 85-98 | organic-chemistry.org |

This table presents data for the reduction of various aromatic nitro compounds, which can be considered analogous to the reduction of a 5-nitro-2-ethoxybenzothiazole intermediate.

The use of green solvents, such as water, or conducting reactions under solvent-free conditions is a cornerstone of green chemistry.

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The reduction of nitroarenes can be effectively carried out in aqueous systems, often with the aid of a phase-transfer catalyst or by using water-soluble catalysts. For example, the use of an iron/calcium chloride system in an aqueous medium has been shown to be effective for the reduction of nitroarenes. organic-chemistry.org

Solvent-Free Conditions:

Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, can significantly reduce waste and simplify product purification. The condensation of 2-aminothiophenol (B119425) with fatty acids to form 2-substituted benzothiazoles has been achieved under solvent-free microwave conditions, highlighting the potential for applying such techniques in the synthesis of the target compound's precursors. mdpi.com

Microwave and ultrasound irradiation are non-conventional energy sources that can accelerate reaction rates, improve yields, and enhance selectivity, often under milder conditions than conventional heating.

Microwave-Assisted Synthesis:

Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times. nih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various benzothiazole derivatives. For instance, the synthesis of substituted 2-aminobenzothiazoles has been achieved in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.netijpbs.com This technique could be particularly beneficial for the reduction of the 5-nitro group, potentially leading to a more efficient and faster conversion to this compound.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through the phenomenon of acoustic cavitation. This involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. Ultrasound has been effectively used for the reduction of nitroaromatic compounds. nsf.govrsc.org For example, the reduction of nitroaromatics to anilines has been achieved in short reaction times (10-60 minutes) using gallium metal under ultrasonic irradiation. nsf.gov Similarly, the reduction of nitro compounds using zinc powder and ammonium chloride is significantly accelerated by ultrasound. researchgate.net

Table 2: Effect of Non-Conventional Energy Sources on Nitro Reduction

| Energy Source | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave | P₄S₁₀ | Solvent-free | 3-4 min | High | mdpi.com |

| Ultrasound | Gallium Metal | - | 10-60 min | 33-100 | nsf.gov |

| Ultrasound | Pd/C | Water/2-MeTHF | 15 min | Quantitative | rsc.org |

| Ultrasound | Zinc/NH₄Cl | Ethanol | 30-120 min | 82-96 | researchgate.net |

This table illustrates the significant rate enhancements achieved using microwave and ultrasound for reactions analogous to steps in the synthesis of this compound.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters at each synthetic step.

A plausible synthetic pathway begins with the nitration of 2-chlorobenzothiazole to form 2-chloro-5-nitrobenzothiazole. nih.govprepchem.com Subsequently, a nucleophilic aromatic substitution reaction with sodium ethoxide can introduce the 2-ethoxy group, yielding 2-ethoxy-5-nitrobenzothiazole. stackexchange.comdoubtnut.com The final and critical step is the selective reduction of the 5-nitro group.

Key Parameters for Optimization:

Catalyst Selection and Loading: As shown in Table 1, different catalysts exhibit varying efficiencies. The optimal catalyst and its loading need to be determined empirically to maximize the conversion of the nitro group while minimizing side reactions.

Reducing Agent: The choice and stoichiometry of the reducing agent in chemical reductions are crucial. For catalytic transfer hydrogenation, the nature and amount of the hydrogen donor (e.g., hydrazine hydrate, ammonium formate) will significantly impact the reaction outcome.

Solvent: The polarity and nature of the solvent can influence reaction rates and selectivity. For instance, in reactions involving charged intermediates, polar solvents are generally preferred. The use of green solvents like water or ethanol is encouraged. rsc.org

Temperature: Reaction temperature is a critical parameter. While higher temperatures generally increase reaction rates, they can also lead to the formation of byproducts. Optimization is required to find a balance between reaction time and selectivity.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time to achieve maximum yield without product degradation.

pH: For reactions in aqueous media, the pH can significantly affect the reaction rate and the stability of both reactants and products.

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve the highest possible yield and selectivity, while adhering to the principles of green chemistry.

Advanced Chemical Reactivity and Mechanistic Studies of 2 Ethoxy 1,3 Benzothiazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Core

The benzothiazole ring system, while generally less reactive than benzene (B151609), can undergo electrophilic aromatic substitution. The substitution pattern is dictated by the directing effects of the fused thiazole (B1198619) ring and the substituents on the benzene ring. The ethoxy and amino groups are activating and ortho-, para-directing. However, the precise conditions and outcomes of such reactions on 2-Ethoxy-1,3-benzothiazol-5-amine require specific investigation. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of a substituted aniline (B41778) can lead to the introduction of a nitro group, which can subsequently be reduced to an amine. youtube.com

Nucleophilic Reactivity and Substitutions on the Benzothiazole Ring System

The benzothiazole nucleus is generally stable and considered a weak base. thieme-connect.derdd.edu.iq It can, however, react with strong bases, which may lead to ring-opening. Nucleophilic substitution reactions on the benzothiazole ring are less common than electrophilic substitutions and typically require harsh conditions or the presence of activating groups. The reactivity of the benzothiazole ring towards nucleophiles can be influenced by the nature of the substituents present.

Transformations Involving the Ethoxy Group (e.g., Ether Cleavage, Transetherification)

The ethoxy group at the 2-position of the benzothiazole ring is an ether linkage and can potentially undergo cleavage under specific conditions, typically involving strong acids or other ether-cleaving reagents. This would yield the corresponding 2-hydroxybenzothiazole (B105590) derivative. Transetherification, the exchange of the ethoxy group for another alkoxy group, might also be achievable under appropriate catalytic conditions.

Reactivity of the Primary Amine Moiety at Position 5

The primary amine group at the 5-position is a key site of reactivity in this compound, enabling a variety of chemical transformations.

Diazotization Chemistry and Aryl Coupling Reactions

Primary aromatic amines readily undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. google.com This process is a cornerstone of synthetic organic chemistry, as the diazonium group is an excellent leaving group and can be replaced by a wide range of nucleophiles.

The diazotization of 2-aminobenzothiazoles is a known process, often carried out in aqueous acidic media. google.com For instance, a mixture of phosphoric acid and sulfuric acid in water can be used as the medium for the diazotization of 2-aminobenzothiazole (B30445) derivatives. google.com The resulting diazonium salt can then be coupled with various aromatic compounds to form azo dyes.

Table 1: Diazotization Reaction Parameters for 2-Aminobenzothiazole Derivatives

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Diazotizing Agent | Sodium nitrite, nitrosylsulfuric acid | google.com |

| Acidic Medium | Phosphoric acid/sulfuric acid/water mixture | google.com |

Condensation Reactions and Schiff Base Formation

The primary amine at position 5 can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. mdpi.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases from 2-aminobenzothiazole derivatives is a well-established synthetic route. rdd.edu.iq These reactions are often catalyzed by acids and can be carried out in various solvents, such as ethanol (B145695). rdd.edu.iqmdpi.com

For example, 2-aminobenzothiazole can be reacted with various aromatic aldehydes in methanol (B129727) at room temperature in the presence of a catalyst like Mo-Al2O3 composite and p-toluene sulfonic acid to yield the corresponding Schiff bases.

Table 2: Synthesis of Schiff Bases from 2-Aminobenzothiazole

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 2-Amino benzo[d]thiazole | Aromatic aldehyde | Mo-Al2O3 composite, p-toluene sulfonic acid | Methanol | Room Temperature | |

| 2-Amino-6-methoxybenzothiazole | 2-Nitrobenzaldehyde | Acetic acid | Ethanol | Reflux | mdpi.com |

| 2-Amino-6-methoxybenzothiazole | 2-Chlorobenzaldehyde | Acetic acid | Ethanol | Reflux | mdpi.com |

Acylation, Alkylation, and Sulfonylation of the Amine Functionality

The primary amine group is nucleophilic and can readily react with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. This is a common method for protecting the amine group or for synthesizing more complex molecules. msu.edu

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. msu.edu The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for instance, leads to N-alkylation at the endocyclic nitrogen atom. mdpi.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. msu.edu This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

These reactions provide a versatile platform for the functionalization of the this compound molecule, allowing for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Oxidation and Reduction Chemistry of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the oxidation and reduction chemistry of this compound. While the reactivity of the broader class of aminobenzothiazoles has been a subject of study, detailed research findings, including specific reagents, reaction conditions, and product characterization for the oxidation or reduction of this particular compound, are not publicly available.

General studies on aminobenzothiazoles indicate that the amino group and the benzothiazole ring system can undergo various chemical transformations. For instance, the oxidation of some 2-aminobenzothiazole derivatives has been reported to yield azobenzothiazoles. acs.org However, a study on the oxidation of various 2-aminobenzothiazoles did not include the 5-amino-2-ethoxy isomer, but rather its 6-ethoxy counterpart, highlighting the specificity of reactivity within this class of compounds. acs.org

Similarly, the reduction of nitro-substituted benzothiazoles to their corresponding amino derivatives is a known synthetic route. nih.gov However, specific protocols for the reduction of other functional groups on the this compound scaffold, or the reduction of the benzothiazole ring itself, are not documented in the available literature.

Data Table: Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Product(s) | Yield (%) | Reference |

| Oxidation | Data not available | Data not available | Data not available | |

| Reduction | Data not available | Data not available | Data not available |

As of the latest literature search, no specific experimental data for the oxidation and reduction of this compound has been reported.

Kinetic and Thermodynamic Investigations of Key Reactions

There is a notable absence of published kinetic and thermodynamic data for any key reactions involving this compound. Investigations into reaction rates, activation energies, and the thermodynamic favorability of reactions involving this compound have not been reported in the scientific literature.

While computational studies on the thermodynamic properties of some benzothiazole derivatives have been conducted, these have not specifically addressed this compound. acs.org Such studies are crucial for understanding reaction mechanisms and for optimizing synthetic procedures. The lack of this fundamental data limits the detailed mechanistic understanding of the chemical behavior of this compound.

Data Table: Kinetic and Thermodynamic Parameters for Reactions of this compound

| Reaction | Rate Constant (k) | Activation Energy (Ea) | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

No kinetic or thermodynamic data for reactions involving this compound has been found in the reviewed literature.

Derivatization and Analog Synthesis for Structural Diversification of 2 Ethoxy 1,3 Benzothiazol 5 Amine

Synthesis of N-Substituted 2-Ethoxy-1,3-benzothiazol-5-amine Derivatives

The primary amino group at the C5 position is a key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and other nitrogen-centered reactions. These modifications can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: Direct N-alkylation of the 5-amino group could be achieved by reacting this compound with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid. Reductive amination, a milder alternative, would involve the condensation of the amine with an aldehyde or ketone to form a Schiff base, followed by reduction with an appropriate reducing agent like sodium borohydride.

N-Acylation: The synthesis of N-acyl derivatives can be readily accomplished by treating the parent amine with acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. This would yield a range of amide derivatives. The reactivity of the acylating agent would determine the reaction conditions.

Table 1: Hypothetical N-Substituted this compound Derivatives

| Derivative Type | Reagents and Conditions (Hypothetical) | Potential Substituents (R) |

| N-Alkyl | Alkyl halide, K₂CO₃, Acetone, reflux | Methyl, Ethyl, Benzyl |

| N-Acyl | Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | Acetyl, Benzoyl, Propionyl |

| N-Sulfonyl | Sulfonyl chloride, Et₃N, CH₂Cl₂, rt | Tosyl, Mesyl |

| N-Urea | Isocyanate, THF, rt | Phenyl, Ethyl |

Modifications and Substitutions at Other Positions of the Benzothiazole (B30560) Ring

Beyond the amino group, the benzothiazole ring itself offers opportunities for structural modification. Electrophilic aromatic substitution reactions on the benzene (B151609) portion of the scaffold are plausible, although the directing effects of the existing ethoxy and amino groups would need to be considered. The amino group is a strong activating group and would likely direct incoming electrophiles to the ortho and para positions (C4 and C6).

Furthermore, the ethoxy group at the C2 position, while generally stable, could potentially be displaced by other nucleophiles under specific conditions, or the ethyl group could be modified.

Table 2: Potential Modifications at the Benzothiazole Ring of this compound

| Modification Type | Potential Reaction (Hypothetical) | Target Position(s) |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C4, C6 |

| Nitration | HNO₃/H₂SO₄ (with protection of the amino group) | C4, C6 |

| Sulfonation | Fuming H₂SO₄ (with protection of the amino group) | C4, C6 |

| C2-Substitution | Nucleophilic aromatic substitution with other alkoxides or amines | C2 |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules, which combine two or more distinct pharmacophores, represent a promising strategy for developing novel compounds with potentially enhanced or multi-target activities. The this compound scaffold can be covalently linked to other heterocyclic systems or bioactive moieties.

The 5-amino group is an ideal handle for creating such hybrids. For instance, it can be used to form amide or sulfonamide linkages with other molecules containing carboxylic acid or sulfonyl chloride functionalities, respectively. Another approach involves the formation of Schiff bases by condensation with aldehydes, which can then be used as intermediates for further cyclization reactions to build more complex fused ring systems.

Table 3: Examples of Potential Hybrid Molecules Based on this compound

| Hybrid Type | Linking Chemistry (Hypothetical) | Incorporated Scaffold |

| Amide-linked | Amide bond formation | Pyridine, Quinoline, Indole |

| Sulfonamide-linked | Sulfonamide bond formation | Benzene, Thiophene |

| Imine-linked | Schiff base formation | Various aldehydes |

Computational and Quantum Chemical Investigations of 2 Ethoxy 1,3 Benzothiazol 5 Amine

Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the structural or physicochemical characteristics of a series of compounds and a specific property of interest. In the context of drug discovery and materials science, QSPR is an invaluable tool for designing novel analogs of a lead compound, such as 2-Ethoxy-1,3-benzothiazol-5-amine, with optimized or desired properties. This is achieved by developing a predictive model that can estimate the property for new, unsynthesized molecules.

The fundamental principle of QSPR lies in the hypothesis that the structural features of a molecule, encoded by numerical values known as molecular descriptors, dictate its macroscopic properties. By identifying the key descriptors that influence a particular property, researchers can strategically modify the molecular structure to enhance or diminish that property.

The development of a robust QSPR model for analogs of this compound would typically involve the following key steps:

Data Set Selection: A diverse set of analogs of this compound with experimentally determined values for the property of interest would be compiled. This property could be related to its biological activity (e.g., enzyme inhibition, receptor binding affinity) or a physicochemical characteristic (e.g., solubility, lipophilicity).

Molecular Descriptor Calculation: For each analog in the dataset, a wide array of molecular descriptors would be calculated using specialized software. These descriptors can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include connectivity indices and shape indices. jocpr.com

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. jocpr.combenthamdirect.com

Physicochemical Descriptors: These represent well-known physicochemical properties like the logarithm of the octanol-water partition coefficient (logP), molecular weight, and polarizability. documentsdelivered.com

Model Building and Validation: Using statistical techniques, most commonly Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the property being modeled. allsubjectjournal.com The quality and predictive power of the resulting QSPR model are rigorously assessed through various validation methods, including internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds. benthamdirect.comallsubjectjournal.com A high correlation coefficient (r²) and cross-validated correlation coefficient (q²) indicate a statistically significant and predictive model. documentsdelivered.com

To illustrate the application of QSPR in the design of analogs for this compound, a hypothetical study can be conceptualized. Let us assume the goal is to design analogs with improved membrane permeability, a critical property for drug absorption. A set of hypothetical analogs of this compound could be generated by modifying the substituents at various positions of the benzothiazole (B30560) ring.

A QSPR model could then be developed to predict the membrane permeability of these analogs. The model might reveal that descriptors related to lipophilicity (e.g., logP) and molecular size (e.g., molecular weight or surface area) are the most influential factors. For instance, a hypothetical QSPR equation might take the form:

Permeability = c₀ + c₁(logP) - c₂(Molecular Surface Area) + c₃(HOMO-LUMO gap)*

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. This equation would suggest that increasing lipophilicity and the HOMO-LUMO gap while decreasing the molecular surface area could lead to analogs with enhanced permeability.

The following interactive data table presents a hypothetical dataset for a QSPR study on analogs of this compound. The table includes various molecular descriptors and a hypothetical property to be predicted.

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) | Predicted Property |

| 1 | -H | -H | 2.5 | 208.27 | 75.3 | -5.8 | -1.2 | 5.2 |

| 2 | -Cl | -H | 3.1 | 242.72 | 75.3 | -6.0 | -1.5 | 4.8 |

| 3 | -F | -H | 2.6 | 226.26 | 75.3 | -5.9 | -1.4 | 5.0 |

| 4 | -H | -CH3 | 2.9 | 222.30 | 75.3 | -5.7 | -1.1 | 5.5 |

| 5 | -H | -OCH3 | 2.4 | 238.30 | 84.5 | -5.6 | -1.0 | 5.8 |

| 6 | -NO2 | -H | 2.3 | 253.27 | 121.1 | -6.5 | -2.0 | 3.9 |

This data could then be used to build a QSPR model. By analyzing the coefficients of the resulting equation, a medicinal chemist could make informed decisions on which structural modifications are most likely to yield new analogs of this compound with the desired permeability profile, thereby streamlining the drug design process.

Advanced Spectroscopic Research Methodologies for 2 Ethoxy 1,3 Benzothiazol 5 Amine Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

NMR spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial arrangement of 2-Ethoxy-1,3-benzothiazol-5-amine can be assembled.

¹H and ¹³C NMR Chemical Shift Prediction and Experimental Validation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. Although direct experimental spectra for this compound are not publicly available, chemical shifts can be predicted based on the analysis of structurally similar benzothiazole (B30560) derivatives. nih.govjapsonline.comrsc.org

The ethoxy group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the benzothiazole ring system will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by the electron-donating effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups. The amino group protons will likely appear as a broad singlet.

In the ¹³C NMR spectrum, distinct signals are expected for the two carbons of the ethoxy group, the seven carbons of the benzothiazole core, and any associated substituent carbons. The carbon atom attached to the nitrogen in the thiazole (B1198619) ring (C2) is typically observed at a lower field (higher ppm value). nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy CH₂ | ~4.5 (quartet) | ~65 |

| Amino NH₂ | ~5.0 (broad singlet) | - |

| Aromatic H4 | ~7.5 (doublet) | ~110 |

| Aromatic H6 | ~6.8 (doublet of doublets) | ~115 |

| Aromatic H7 | ~7.2 (doublet) | ~122 |

| C2 | - | ~168 |

| C3a | - | ~145 |

| C5 | - | ~148 |

| C7a | - | ~130 |

Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (H6 with H4 and H7) and between the methyl and methylene protons of the ethoxy group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This technique is crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule, such as linking the aromatic proton signals to their respective aromatic carbon signals and the ethoxy protons to their carbons. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is invaluable for piecing together the molecular skeleton. For instance, HMBC would show correlations from the ethoxy methylene protons to the C2 carbon of the thiazole ring and the C5 carbon of the benzene (B151609) ring. It would also help connect the aromatic protons to the quaternary (non-protonated) carbons of the benzothiazole core. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, it could show through-space correlations between the ethoxy protons and the proton at the H4 position on the aromatic ring, helping to establish their relative orientation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These techniques are complementary and together offer a comprehensive vibrational profile. researchgate.net

For this compound, key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹.

C=N Stretching: The imine bond within the thiazole ring gives a characteristic sharp band around 1640-1660 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O ether linkage of the ethoxy group will produce strong bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. esisresearch.org

C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiazole ring are typically found in the 600-800 cm⁻¹ region. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Ethoxy) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Thiazole (C=N) | C=N Stretch | 1640 - 1660 | Medium-Strong |

| Benzene Ring | C=C Stretch | 1450 - 1600 | Variable |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1260 | Strong |

| Thiazole (C-S) | C-S Stretch | 600 - 800 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as the benzothiazole ring. mdpi.compearson.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring system. The presence of electron-donating groups like the amino and ethoxy groups is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzothiazole. researchgate.net

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. jchps.com This change is reflected in the shifting of the absorption maxima (λ_max) in the UV-Vis spectrum. By recording the spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol (B145695), water), the nature of its electronic ground and excited states can be investigated. researchgate.net

If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed as solvent polarity increases (positive solvatochromism). Conversely, if the ground state is more polar, a hypsochromic (blue) shift occurs (negative solvatochromism). Given the presence of the polar amino group, it is anticipated that this compound would exhibit solvatochromic behavior due to differential solvation and hydrogen bonding interactions with the solvent molecules. jchps.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization. libretexts.org

For this compound (C₉H₁₁N₃OS), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron impact (EI) ionization, the molecule will fragment in a predictable manner, providing clues to its structure. nih.govnih.gov Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethoxy group to form an [M-15]⁺ ion.

Loss of ethylene (B1197577): A rearrangement reaction leading to the elimination of a neutral ethylene molecule (C₂H₄) from the ethoxy group, resulting in an [M-28]⁺ ion.

Loss of the ethoxy radical: Cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), giving an [M-45]⁺ ion.

Ring Cleavage: Fragmentation of the benzothiazole ring system, leading to characteristic ions corresponding to the substituted benzene and thiazole moieties. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 209 | [C₉H₁₁N₃OS]⁺• | Molecular Ion [M]⁺• |

| 194 | [C₈H₈N₃OS]⁺ | Loss of methyl radical (•CH₃) from ethoxy group |

| 181 | [C₇H₇N₃S]⁺• | Loss of ethylene (C₂H₄) |

| 164 | [C₇H₆N₃S]⁺ | Loss of ethoxy radical (•OC₂H₅) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. Unlike low-resolution mass spectrometry that provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS would be utilized to confirm its elemental composition, C₉H₁₀N₂OS. The technique would involve ionizing the sample, often using a soft ionization method like Electrospray Ionization (ESI) to prevent fragmentation and primarily observe the protonated molecule [M+H]⁺. The analyzer, which could be a Time-of-Flight (TOF) or Orbitrap instrument, would then measure the m/z of this ion with high precision.

The theoretically calculated exact mass of the neutral molecule C₉H₁₀N₂OS is 194.0514 Da. The expected m/z for the protonated molecule [C₉H₁₁N₂OS]⁺ would be 195.0592 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the proposed elemental formula.

Theoretical HRMS Data for this compound

| Ion Species | Elemental Composition | Calculated m/z |

| [M]⁺ | C₉H₁₀N₂OS | 194.0514 |

| [M+H]⁺ | C₉H₁₁N₂OS | 195.0592 |

| [M+Na]⁺ | C₉H₁₀N₂OSNa | 217.0411 |

Note: This table represents theoretical values. Actual experimental results would be required for confirmation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the crystal lattice.

To perform this analysis on this compound, a single, high-quality crystal of the compound would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the molecule. This map is then interpreted to build a model of the atomic structure. The final refined structure provides a wealth of information, including:

The planarity of the benzothiazole ring system.

The conformation of the ethoxy group relative to the ring.

The geometry of the amine group.

Intermolecular interactions, such as hydrogen bonds involving the amine group or π-π stacking between the aromatic rings, which govern the crystal packing.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂OS |

| Formula Weight | 194.26 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| α (°) | 90 |

| β (°) | (Hypothetical Value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical Value) |

| Z (molecules/unit cell) | (e.g., 4) |

| Density (calculated) (g/cm³) | (Hypothetical Value) |

| R-factor | (Hypothetical Value) |

Note: The values in this table are illustrative examples of the parameters that would be determined through an X-ray crystallographic study. They are not actual experimental data.

The combination of HRMS and X-ray crystallography would provide a comprehensive and unambiguous structural characterization of this compound.

Role and Applications of 2 Ethoxy 1,3 Benzothiazol 5 Amine As a Synthetic Intermediate and Scaffold

Building Block in the Construction of Complex Organic Molecules

The utility of 2-Ethoxy-1,3-benzothiazol-5-amine as a building block stems from the reactivity of its primary amine (-NH₂) group, which serves as a key functional handle for constructing larger, more complex molecules. This amine group can readily undergo nucleophilic reactions, such as acylation, alkylation, and diazotization, allowing for its incorporation into diverse molecular frameworks. vulcanchem.com

General synthetic strategies for benzothiazoles often involve the condensation of an appropriately substituted o-aminothiophenol with various carbonyl-containing compounds or their equivalents. mdpi.comnih.gov The introduction of the ethoxy group is typically achieved through a nucleophilic substitution reaction, such as the Williamson ether synthesis, where an oxygen nucleophile reacts with an ethyl halide. masterorganicchemistry.comdoubtnut.comyoutube.comdoubtnut.com

In a parallel example, the closely related isomer 2-amino-6-ethoxybenzothiazole (B160241) is used as a precursor for synthesizing azo-bridged benzothiazole-phenyl ester derivatives. researchgate.net This process involves diazotization of the aminobenzothiazole, which is then coupled with other aromatic systems, showcasing how the amino group is a critical site for forming new carbon-nitrogen and nitrogen-nitrogen bonds. researchgate.net Similarly, this compound could be employed in solid-phase synthesis to create libraries of novel compounds, where the benzothiazole (B30560) core is linked to amino acids or peptides. nih.gov

Table 1: Potential Reactions for Derivatization

| Reaction Type | Reagent Class | Potential Product Class |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Diazotization & Coupling | Nitrous Acid, Coupling Partner | Azo Compounds |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amines |

Contribution to Advanced Heterocyclic Chemistry Research

The benzothiazole scaffold is a cornerstone in heterocyclic chemistry research, and functionalized derivatives like this compound are instrumental in the exploration of new chemical space. The fusion of the benzene (B151609) and thiazole (B1198619) rings creates a rigid, electron-rich system that can be tailored for various applications.

Research in this area often focuses on creating novel fused heterocyclic systems. For instance, the amine group of an aminobenzothiazole can be used as a nucleophile in condensation reactions to build new rings onto the existing scaffold. The reaction of aminobenzothiazoles with reagents like itaconic acid can be used to construct pyrrolidinone rings attached to the benzothiazole core. nih.gov Furthermore, reactions with dicarbonyl compounds or their equivalents can lead to the formation of larger heterocyclic systems like quinoxalines fused or linked to the benzothiazole unit. nih.gov These advanced structures are often investigated for unique biological activities or material properties. The reactivity of the amino group on the benzothiazole precursor is central to these synthetic endeavors. semanticscholar.org

Design and Synthesis of Novel Chemical Entities Based on the Benzothiazole Scaffold

The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. The design of new drugs often involves using such scaffolds as a starting point. A strategy known as "scaffold hopping" involves replacing a central core in a known active molecule with a different one, like benzothiazole, to improve properties such as potency, solubility, or metabolic stability. nih.gov

In one such design approach, a benzothiazole scaffold was used to replace a saccharine core in the development of new B-cell lymphoma 2 (BCL-2) protein inhibitors for cancer therapy. nih.gov The study designed and synthesized a series of molecules where the benzothiazole core was functionalized at the 2-position with moieties intended to interact with specific hydrophobic pockets of the target protein. nih.gov The amino group on a compound like this compound would serve as the ideal attachment point for these targeted side chains, for example, through the formation of an amide or sulfonamide linkage. nih.gov This targeted design process allows for the rational development of novel chemical entities with potentially enhanced therapeutic profiles.

Exploration in Materials Science Research (e.g., as fluorescent probes for chemical sensing)

Benzothiazole derivatives are widely explored in materials science, particularly for their fluorescent properties. mdpi.com The extended π-conjugated system of the benzothiazole core often gives rise to strong fluorescence, and substituents can be used to tune the emission wavelength and sensitivity to the chemical environment. mdpi.comnih.gov

This property makes them excellent candidates for the development of fluorescent probes for chemical sensing. For example, benzothiazole-based probes have been designed for the detection of analytes like hydrazine (B178648) and hydrogen peroxide. mdpi.comnih.gov Often, these sensors operate on a "turn-on" mechanism where the fluorescence is initially quenched and then restored upon reaction with the target analyte. nih.gov

Derivatives of 2-(2'-hydroxyphenyl)benzothiazole are a common class of fluorophores that exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift, which is advantageous for sensing applications. nih.gov While not a hydroxyphenyl derivative itself, the this compound scaffold could be chemically modified to incorporate such functionalities. Moreover, the benzothiazole core has been incorporated into polymers used to fabricate electrochemical sensors, for instance, for the detection of dopamine. nih.gov The amine and ethoxy groups on this compound could be used to modulate the electronic properties and solubility of such materials, influencing their sensing performance and processability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-1,3-benzothiazol-5-amine, and what methodological considerations ensure reproducibility?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the ethoxy group via alkylation of a benzothiazol-5-amine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Characterization via -NMR (to confirm ethoxy proton signals at δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) and LC-MS (to verify molecular ion peaks at m/z 210.08 [M+H]⁺) is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Answer : X-ray crystallography resolves molecular packing and hydrogen-bonding motifs (e.g., N–H···N interactions in benzothiazole derivatives) . IR spectroscopy confirms the presence of amine (–NH₂, ~3400 cm⁻¹) and C–O–C ether stretches (~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (±0.001 Da) .

Q. How can theoretical frameworks guide the study of this compound’s reactivity?

- Answer : Density functional theory (DFT) calculations predict electrophilic substitution sites (e.g., C-6 position due to electron-donating ethoxy and amine groups). Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.2 eV), correlating with photostability .

Advanced Research Questions

Q. How do contradictory biological activity results arise in studies of this compound derivatives, and how can they be resolved?

- Answer : Discrepancies in antitumor assays (e.g., IC₅₀ variability) may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or solvent polarity affecting solubility. Methodological solutions:

- Standardize assay conditions (e.g., DMSO concentration ≤0.1%) .

- Use control compounds (e.g., cisplatin) to validate assay sensitivity .

- Perform dose-response curves with triplicate measurements .

Q. What experimental design strategies optimize the synthesis of novel this compound analogs for catalytic applications?

- Answer : Factorial design (e.g., 2³ design) evaluates variables:

- Factors : Temperature (60°C vs. 100°C), catalyst loading (5% vs. 10% Pd/C), solvent polarity (DMF vs. THF).

- Responses : Yield (%) and purity (HPLC).

- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

- Answer : Molecular docking (AutoDock Vina) simulates interactions with enzyme active sites (e.g., EGFR kinase). Key steps:

- Prepare ligand files (optimize geometry with Gaussian09) .

- Define grid boxes around ATP-binding pockets (coordinates: x=15.2, y=22.7, z=18.3).

- Validate docking poses using crystallographic data (RMSD ≤2.0 Å) .

Methodological Challenges and Solutions

Q. Why do chromatographic separations of this compound isomers fail, and how can this be mitigated?

- Answer : Co-elution of regioisomers (e.g., C-4 vs. C-6 substitution) occurs due to similar polarity. Solutions:

- Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (95:5) .

- Derivatize with trifluoroacetic anhydride to enhance resolution in GC-MS .

Q. What strategies address low yields in large-scale synthesis of this compound?

- Answer : Scale-up challenges arise from exothermic reactions or byproduct formation. Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.